molecular formula C9H8BrN3 B2949506 1-(4-Bromobenzyl)-1H-1,2,4-triazole CAS No. 143030-55-1

1-(4-Bromobenzyl)-1H-1,2,4-triazole

Cat. No.: B2949506
CAS No.: 143030-55-1
M. Wt: 238.088
InChI Key: GIMRDIDKYYDTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-1H-1,2,4-triazole is a triazole derivative featuring a bromobenzyl group at the 1-position of the 1,2,4-triazole ring. It is synthesized via nucleophilic substitution between 4-bromobenzyl bromide and 1,2,4-triazole in the presence of potassium carbonate and potassium iodide, yielding 79% under reflux conditions in acetone . Structural confirmation is achieved through NMR spectroscopy, with distinct signals at δ 5.30 (s, 2H, CH₂), 7.12–7.15 (m, 2H, aromatic), and 7.48–7.51 (m, 2H, aromatic) in the ¹H-NMR spectrum . The bromine substituent enhances its utility as a synthetic intermediate for further functionalization, such as Suzuki coupling or halogen exchange reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Reactivity of the Bromobenzyl Group

The 4-bromobenzyl substituent enables nucleophilic aromatic substitution (SNAr) and cross-coupling reactions :

  • Suzuki-Miyaura Coupling : The bromine atom can be replaced with aryl/heteroaryl groups using Pd catalysts. For example, analogs like 1-(3-bromobenzyl)-4-phenyl-1H-1,2,3-triazole undergo coupling to form biaryl derivatives .

  • Nucleophilic Substitution : Reactions with amines or thiols yield substituted benzyltriazoles .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloadditions , alkylation , and coordination chemistry :

  • Cycloaddition Reactions : The triazole’s N2 and N4 positions react in Huisgen 1,3-dipolar cycloadditions with alkynes or nitriles .

  • Metal Coordination : The triazole nitrogen atoms bind to transition metals (e.g., Cu, Ag), forming complexes used in catalysis .

Functionalization via Hydrazide Intermediates

1-(4-Bromobenzyl)-1H-1,2,4-triazole derivatives are synthesized via hydrazide intermediates:

  • Hydrazinolysis : Methyl 1-bromobenzyl triazole-4-carboxylate reacts with hydrazine hydrate to form carbohydrazides .

  • Thiosemicarbazide Formation : Subsequent treatment with isothiocyanates yields thiosemicarbazides, which cyclize to triazolethiones under basic conditions .

Reaction Conditions Product Yield
HydrazinolysisEthanol, reflux1-(4-Bromobenzyl)triazole-4-carbohydrazide80–92%
Cyclization to ThiolsNaOH (10%), reflux5-Substituted-1,2,4-triazole-3-thiol52–88%

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity:

  • Antibacterial Agents : Analogous 1,2,4-triazoles exhibit MIC values as low as 0.25 µg/mL against MRSA .

  • Anticancer Potential : Bromobenzyl groups improve lipophilicity, aiding cellular uptake .

Spectroscopic Data

Key NMR signals for related analogs :

  • ¹H NMR (CDCl₃) : δ 5.51 (s, 2H, CH₂), 7.22–7.88 (m, aromatic H), 8.60 (s, 1H, triazole-H).

  • ¹³C NMR : Peaks at 53.0 (CH₂), 123.4–148.1 (aromatic C), 135.8 (triazole-C).

Thermal and Oxidative Stability

1,2,4-Triazoles are stable under acidic and oxidative conditions but decompose above 200°C . The bromobenzyl group enhances thermal stability compared to non-halogenated analogs .

Scientific Research Applications

1-(4-Bromobenzyl)-1H-1,2,4-triazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Replacing the bromine atom with other halogens or functional groups alters physicochemical and biological properties:

Substituent (X) Compound Example Key Properties/Applications Reference
Br 1-(4-Bromobenzyl)-1H-1,2,4-triazole Corrosion inhibitor (91.8% efficiency in 1 M HCl)
Cl 1-(4-Chlorobenzyl)-1H-1,2,4-triazole Antimycobacterial activity (MIC: 12.5 µg/mL)
I 1-(4-Iodobenzyl)-1H-1,2,4-triazole Corrosion inhibitor (90.9% efficiency)
CN 1-(4-Cyanobenzyl)-1H-1,2,4-triazole Precursor for radiopharmaceuticals (e.g., letrozole)
  • Key Insight : Bromine and iodine derivatives exhibit comparable corrosion inhibition efficiencies (~90–92%), while chlorine substitution enhances antimycobacterial activity against Mycobacterium tuberculosis .

Diarylmethyl Derivatives

This highlights the role of bulky substituents in modulating biological targets.

Antimycobacterial Activity

1-(4-Chlorobenzyl)-1H-1,2,4-triazole derivatives (e.g., 2a-h) show MIC values as low as 12.5 µg/mL against M. tuberculosis H37Rv, outperforming bromobenzyl analogs, which are less studied in this area .

Antifungal and Antibacterial Activity

Triazolethione derivatives with dichlorobenzyl groups (e.g., 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol) exhibit enhanced antifungal activity compared to bromobenzyl analogs, likely due to increased electrophilicity from chlorine .

Plant Growth Regulation

Corrosion Inhibition Efficiency

Bromobenzyl triazole derivatives, such as 7-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dimethylpurine-2,6-dione, achieve 91.8% inhibition on API 5L X52 steel in 1 M HCl, slightly outperforming iodobenzyl analogs (90.9%) . This suggests bromine’s balance of electron-withdrawing effects and molecular size optimizes adsorption on metal surfaces.

Halobenzyl Triazoles

  • Bromobenzyl : Synthesized via nucleophilic substitution (4-bromobenzyl bromide + 1,2,4-triazole) .
  • Chlorobenzyl : Similar methods using 4-chlorobenzyl bromide, with yields influenced by halogen reactivity .

Functionalized Triazoles

  • Cyanobenzyl: Prepared from 4-cyanobenzyl bromide, serving as a precursor for PET tracers (e.g., [¹¹C]letrozole) .
  • Diarylmethyl : Synthesized via Ullmann coupling or Friedel-Crafts alkylation for anti-cancer applications .

Biological Activity

1-(4-Bromobenzyl)-1H-1,2,4-triazole is a compound that belongs to the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its antibacterial, antifungal, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3

The synthesis typically involves the reaction of 4-bromobenzyl bromide with hydrazine derivatives in the presence of appropriate catalysts. This method allows for the introduction of various substituents that can enhance biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds with a similar triazole core can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various 1,2,4-triazole derivatives have been reported as low as 5μg/mL5\mu g/mL against E. coli and Bacillus subtilis .
  • Mechanism of Action : The antibacterial mechanism often involves inhibition of DNA-gyrase activity, which is crucial for bacterial DNA replication .
CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
1-(4-Br-Bz)-TriazoleE. coli522
1-(4-Br-Bz)-TriazoleBacillus subtilis1018

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds containing the triazole ring are known to inhibit ergosterol synthesis in fungi, making them effective antifungal agents.

  • Clinical Relevance : Triazole derivatives are used in treating fungal infections such as candidiasis and aspergillosis. The effectiveness is often measured against standard antifungal drugs .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives:

  • Cell Line Studies : Compounds have shown cytotoxic effects against various cancer cell lines including HT29 (colon cancer) and MCF7 (breast cancer). For instance, modifications on the triazole core have led to increased antiproliferative activity .
  • Mechanisms : The anticancer activity is attributed to apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored:

  • Cytokine Modulation : Studies indicate that this compound can modulate cytokine release (e.g., TNF-α and IL-6), which plays a critical role in inflammatory responses .

Case Study 1: Antibacterial Screening

In a study conducted by Indian researchers, a series of triazole derivatives were synthesized and screened for antibacterial activity. The compound with a bromine substituent showed enhanced activity against resistant strains such as MRSA .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation revealed that specific modifications to the triazole structure significantly increased cytotoxicity against cancer cell lines. The study suggested that further optimization could lead to novel anticancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Bromobenzyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A mixture of 4-bromobenzyl bromide (1.00 mmol), 1,2,4-triazole (1.50 mmol), potassium carbonate (1.50 mmol), and potassium iodide (catalytic) in acetone is refluxed overnight. Post-reaction, the mixture is neutralized with sodium carbonate, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate eluent). Yield and purity depend on stoichiometric ratios (excess triazole improves substitution efficiency) and reaction time (prolonged reflux minimizes unreacted starting material). Typical yields range from 75–80%, with purity confirmed by NMR and melting point analysis .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • 1H/13C NMR : Key signals include the benzyl CH2 group (~δ 5.30–5.46 ppm in 1H NMR) and aromatic protons (δ 7.12–7.67 ppm). The triazole ring protons appear as singlets (δ 7.97–8.26 ppm) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) can resolve bond angles and torsion angles, particularly for triazole-benzyl spatial orientation. SCXRD parameters include R factor ≤ 0.05 and data-to-parameter ratio > 20 .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they affect experimental design?

  • Methodological Answer :

  • Solubility : The compound is lipophilic due to the bromobenzyl group, showing limited solubility in water but high solubility in DMSO, acetone, or ethyl acetate. Pre-formulation studies should use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • pKa : Theoretical pKa values (calculated via QSAR models) predict the triazole NH proton to be weakly acidic (~8.5–9.5). Experimental determination via potentiometric titration in 47 solvents reveals solvent-dependent ionization, critical for stability in buffer systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from substitution patterns. For example, fluorinated or methoxy substituents on the benzyl group alter electron density, affecting target binding (e.g., COX-2 inhibition). Systematic SAR studies should:

  • Synthesize derivatives with controlled substitutions (e.g., 2,6-difluoro, 3,4,5-trimethoxy) .
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like aromatase or fungal CYP51 .
  • Validate with in vitro assays (e.g., microplate Alamar Blue for antifungal activity) to correlate structural modifications with potency .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Structural shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the triazole C3/C5 positions to reduce oxidative metabolism .
  • Isotope labeling : Use 11C- or 14C-labeled analogs for PET imaging or mass spectrometry tracking of metabolites .
  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH cofactor) to identify major metabolites (e.g., debromination or hydroxylation products) .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with aromatase PDB:3EQM) to assess binding stability over 100-ns trajectories .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC50 values against biological targets .
  • Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 77–83°C vs. 108–110°C) stem from differences in crystallization solvents and purity. To ensure reproducibility:

  • Recrystallize from ethyl acetate/hexane (1:3) for uniform crystal packing .
  • Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen to measure precise melting points .

Q. Key Considerations for Experimental Design

  • Synthetic scalability : Replace acetone with acetonitrile for faster reaction kinetics in large-scale syntheses .
  • Toxicity mitigation : Handle with nitrile gloves due to potential skin sensitization; avoid aqueous waste to prevent environmental toxicity .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRDIDKYYDTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1 g of 4-bromobenzyl bromide, 0.41 g of 1,2,4-triazole, 0.55 g of potassium carbonate and 33 mg of potassium iodide in 30 ml of acetone is stirred at 50° for 20 hours. The solid is removed by filtration and the solution is concentrated by evaporation. The resulting crude precursor (1) is purified by column chromatography (SiO2, hexane/ethyl acetate 1:1) and crystallised from ether; m.p. 77°-79°; 1H-NMR (CDCl3): δ=5.3 (2H,s), 7.15 and 7.5 (4H,m), 7.95 (1H,s), 8.08 (1H,m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

DMF and KOH (3.3 g, 58 mmol) were stirred together at rt for 5 minutes before adding 1,2,4-triazole (1 g, 14.5 mmol). After a further 30 minutes, the reaction mixture was cooled to 0° C. and 1-bromo-4-bromomethyl-benzene (7.2 g, 29 mmol) was added dropwise over 5 minutes. The reaction mixture was heated to 60° C., then cooled to rt, extracted with ethyl acetate and water, and subsequently dried over K2CO3. The solvent was evaporated to yield yellow-white crystals, which, upon repeated recrystallisation, (ethylacetate/isohexane) yielded 0.60 g of the sub-title compound as white crystals (62% isolated yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.